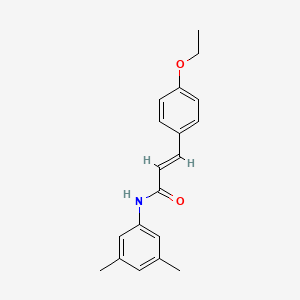

(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Description

(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by a conjugated α,β-unsaturated carbonyl system. The molecule features a 3,5-dimethylphenyl group on the amide nitrogen and a 4-ethoxyphenyl substituent on the propenamide chain.

Properties

IUPAC Name |

(E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-4-22-18-8-5-16(6-9-18)7-10-19(21)20-17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,20,21)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPCTCJQYVXUDJ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the Amide Bond: The reaction between 3,5-dimethylaniline and 3-(4-ethoxyphenyl)prop-2-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

Reduction: Reduction reactions can target the double bond, converting it into a single bond and altering the compound’s properties.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Saturated amide.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Material Science: It can be incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in biochemical studies.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals due to its unique structure.

Industry

Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors, leading to inhibition or activation.

Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Anilide Ring Substitutions

- 3,5-Dimethylphenyl Group : In , N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM). The meta-dimethyl groups enhance lipophilicity and stabilize interactions with hydrophobic regions of photosystem II (PSII) .

- 3,5-Bis(trifluoromethyl)phenyl Group : Analogs with this substituent (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) showed superior antistaphylococcal and antitubercular activity (MICs <1 µM). The electron-withdrawing trifluoromethyl groups increase electrophilicity, enhancing interactions with bacterial targets .

Propenamide Chain Substitutions

- However, it may reduce membrane penetration compared to trifluoromethyl or chloro groups .

- Chlorinated Phenyl Groups : 3,4-Dichlorophenyl derivatives (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide) demonstrated broad-spectrum antimicrobial activity, including against MRSA and Mycobacterium tuberculosis. Chlorine atoms enhance lipophilicity (logP ~4.2) and stabilize halogen bonding with bacterial enzymes .

Antimicrobial Activity

- Antistaphylococcal Activity : Trifluoromethyl-substituted analogs (e.g., (2E)-N-[3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) showed MICs of 0.15–5.57 µM against Staphylococcus aureus, outperforming ampicillin. The target compound’s ethoxy group may reduce potency due to lower electrophilicity .

- Antimycobacterial Activity : Dichlorophenyl derivatives (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide) exhibited submicromolar activity against Mycobacterium tuberculosis. The ethoxy group’s lower lipophilicity may limit penetration into mycobacterial membranes .

Physicochemical Properties and Structure-Activity Relationships (SAR)

Key SAR Observations :

- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents increase electrophilicity and lipophilicity, enhancing antimicrobial activity .

- Steric Effects : 3,5-Disubstitution on the anilide ring optimizes spatial alignment with biological targets (e.g., PSII or bacterial enzymes) .

- Ethoxy vs. Chloro : The 4-ethoxyphenyl group may improve solubility but reduce membrane permeability compared to chlorinated analogs.

Biological Activity

(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound classified as an amide, notable for its conjugated double bond configuration. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

The compound features a unique structure due to the presence of both 3,5-dimethylphenyl and 4-ethoxyphenyl groups. The synthesis typically involves the reaction of 3,5-dimethylaniline with 3-(4-ethoxyphenyl)prop-2-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Synthetic Routes

| Step | Description |

|---|---|

| Formation of Amide Bond | Reaction between 3,5-dimethylaniline and 3-(4-ethoxyphenyl)prop-2-enoic acid in the presence of DCC and DMAP. |

| Purification | Techniques such as recrystallization or column chromatography are employed. |

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly in the context of cancer research and antimicrobial effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. In vitro assays have shown that it affects cell viability and induces apoptosis in cancer cells.

Case Study:

A study involving three lung cancer cell lines—A549, HCC827, and NCI-H358—demonstrated that this compound has an IC50 value of approximately 6.26 μM in HCC827 cells when tested in a two-dimensional (2D) culture system . In contrast, the activity decreased in three-dimensional (3D) cultures, highlighting the importance of the cellular environment on drug efficacy.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effectiveness comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Molecular Targets : The compound interacts with specific enzymes or receptors that modulate cellular pathways.

- Biochemical Pathways : It may inhibit or activate pathways related to apoptosis and cell cycle regulation.

Comparative Analysis

When compared to similar compounds such as (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide and (2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide, the presence of the ethoxy group in this compound enhances its electronic properties and steric effects, potentially leading to improved biological activity .

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | Lacks ethoxy group | Lower activity |

| (2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | Contains methoxy group | Moderate activity |

| This compound | Ethoxy group enhances properties | Significant anticancer and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.